molecular formula C9H15Cl2N3O2S B12775841 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- CAS No. 90722-75-1

1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl-

Cat. No.: B12775841
CAS No.: 90722-75-1
M. Wt: 300.20 g/mol
InChI Key: PGVWTGZDSJKEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- is a synthetic organic compound that belongs to the class of pyrazolesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Sulfonamide Formation: The pyrazole ring is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Introduction of Chloroethyl Groups: The final step involves the reaction of the sulfonamide with 2-chloroethylamine under suitable conditions to introduce the N,N-bis(2-chloroethyl) groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as an anticancer or antimicrobial agent.

    Agriculture: The compound could be used as a pesticide or herbicide.

    Materials Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- would depend on its specific application. For example, as an anticancer agent, it may act by alkylating DNA, leading to cell death. The molecular targets and pathways involved would include DNA and various enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl-: can be compared with other pyrazolesulfonamides such as:

Uniqueness

  • 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

90722-75-1

Molecular Formula

C9H15Cl2N3O2S

Molecular Weight

300.20 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3,5-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C9H15Cl2N3O2S/c1-8-7-9(2)14(12-8)17(15,16)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3

InChI Key

PGVWTGZDSJKEDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)N(CCCl)CCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.